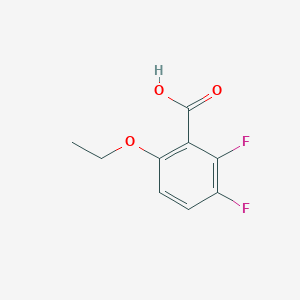

6-Ethoxy-2,3-difluorobenzoic acid

Description

Properties

IUPAC Name |

6-ethoxy-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUXFZWPJFDQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Ethoxy-2,3-difluorobenzoic acid CAS number

An In-Depth Technical Guide to 6-Ethoxy-2,3-difluorobenzoic acid (CAS No. 1431329-81-5)

Introduction

6-Ethoxy-2,3-difluorobenzoic acid is a fluorinated aromatic building block of significant interest to researchers in medicinal and agrochemical chemistry.[1] Its CAS Number is 1431329-81-5 . The strategic incorporation of fluorine atoms and an ethoxy group onto the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. The presence of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in modern drug discovery.[2][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 6-ethoxy-2,3-difluorobenzoic acid. We will delve into its chemical properties, established synthesis protocols with mechanistic insights, key applications as a versatile intermediate, and essential safety and handling procedures. The aim is to equip the reader with the technical knowledge required to effectively utilize this compound in a research and development setting.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding the physicochemical properties of a chemical are foundational to its successful application. The key identifiers for 6-ethoxy-2,3-difluorobenzoic acid are summarized below.

| Identifier | Value |

| CAS Number | 1431329-81-5[1] |

| IUPAC Name | 6-ethoxy-2,3-difluorobenzoic acid[1] |

| Molecular Formula | C₉H₈F₂O₃[1] |

| Molecular Weight | 202.16 g/mol [1] |

| InChI Key | LKUXFZWPJFDQGP-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCOC1=C(C(=C(C=C1)F)F)C(=O)O |

While extensive experimental data for this specific molecule is not widely published, the table below lists key properties, including data for structurally similar difluorobenzoic acid isomers to provide context.

| Property | Value / Remarks |

| Physical Form | Expected to be a solid at room temperature. |

| Melting Point | Not reported. For comparison, 2,3-difluorobenzoic acid melts at 163-165 °C[4] and 2,6-difluorobenzoic acid melts at 157-161 °C. |

| Boiling Point | Not reported. For comparison, 2-amino-4,6-difluorobenzoic acid has a predicted boiling point of 305.8 °C at 760 mmHg.[5] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetone. |

| pKa | Not reported. The electron-withdrawing nature of the fluorine atoms is expected to lower the pKa compared to benzoic acid. |

Synthesis and Mechanistic Considerations

The synthesis of 6-ethoxy-2,3-difluorobenzoic acid can be approached through several routes. A common and efficient strategy involves the oxidation of a corresponding benzaldehyde precursor. This method is advantageous for its high yield and purity, making it suitable for producing pharmaceutical-grade material.[1]

Synthetic Workflow Diagram

Caption: A potential synthetic pathway to 6-Ethoxy-2,3-difluorobenzoic acid.

Detailed Experimental Protocol: Oxidation of 2,3-Difluoro-6-ethoxybenzaldehyde

This protocol describes the oxidation step, a critical transformation in the synthesis. The causality for reagent choice is rooted in established organic chemistry principles: hydrogen peroxide in a basic medium (like potassium hydroxide) is a classic, effective, and relatively "green" method for converting aldehydes to carboxylic acids without requiring heavy metal oxidants.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3-difluoro-6-ethoxybenzaldehyde (1 equivalent) in a suitable solvent mixture, such as aqueous methanol.

-

Basification: Add an aqueous solution of potassium hydroxide (KOH, ~2-3 equivalents) to the flask and stir until the aldehyde is fully dissolved. The basic conditions are crucial for deprotonating the intermediate hydrated aldehyde, facilitating the oxidation.

-

Oxidant Addition: Cool the reaction mixture in an ice bath to below 10°C. Cautiously add hydrogen peroxide (H₂O₂, 30% aqueous solution, ~1.5-2 equivalents) dropwise via the dropping funnel. The temperature must be strictly controlled during this exothermic step to prevent side reactions and decomposition of the peroxide, thereby maximizing yield and purity.[1]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 70°C for 2-3 hours to ensure the reaction goes to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining peroxide by adding a small amount of sodium metabisulfite solution.

-

Acidification: Carefully acidify the basic solution with a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 1-2. The desired 6-ethoxy-2,3-difluorobenzoic acid will precipitate out of the aqueous solution as it is generally insoluble in acidic water.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water. For high-purity material required for pharmaceutical applications, recrystallization from a suitable solvent (e.g., ethanol/water) or purification via column chromatography may be necessary. The final product's identity and purity should be confirmed by NMR spectroscopy and melting point analysis.

Applications in Drug Discovery and Development

6-Ethoxy-2,3-difluorobenzoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for building more complex molecules. Its value lies in the combination of its functional groups.[1]

-

Carboxylic Acid Handle: The -COOH group is a versatile functional handle for forming amide bonds, esters, or participating in other coupling reactions.

-

Difluoro Aromatic Ring: The 2,3-difluoro substitution pattern provides a unique electronic and steric profile. It can enhance binding to biological targets through specific fluorine-protein interactions and improve metabolic stability by blocking sites susceptible to oxidative metabolism.

-

Ethoxy Group: The ethoxy group can also influence solubility, lipophilicity, and molecular conformation.

This compound is particularly useful in cross-coupling reactions, such as the Suzuki reaction, to create biaryl structures that are common motifs in many pharmaceuticals.[1] Structurally similar difluorobenzoic acids are known intermediates in the synthesis of potent molecules like the bacterial cell division inhibitor PC190723 and the insecticide Novaluron.[1]

Role as a Core Molecular Scaffold

Caption: Use of the title compound as a versatile intermediate.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for 6-ethoxy-2,3-difluorobenzoic acid should always be consulted, the following guidelines are based on protocols for similar fluorinated aromatic acids.[6][7][8][9]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin, eyes, and clothing.[8] After handling, wash hands thoroughly.[8]

-

Hazards: Similar compounds are classified as skin and eye irritants.[8] May cause respiratory irritation.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] Keep away from strong oxidizing agents and strong bases, which are incompatible.[7]

-

Spill & Disposal: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[6] Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[9]

Conclusion

6-Ethoxy-2,3-difluorobenzoic acid (CAS No. 1431329-81-5) is a highly valuable and versatile building block for chemical synthesis. Its unique combination of a reactive carboxylic acid, a metabolically robust difluorinated ring, and a modulating ethoxy group makes it an important intermediate for constructing complex molecular targets in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage its full potential in their scientific endeavors.

References

-

LookChem. (n.d.). Cas 126674-77-9, 2-AMINO-4,6-DIFLUOROBENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

-

PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. 2,3-Difluorobenzoic acid 98 4519-39-5 [sigmaaldrich.com]

- 5. Cas 126674-77-9,2-AMINO-4,6-DIFLUOROBENZOIC ACID | lookchem [lookchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

6-Ethoxy-2,3-difluorobenzoic acid molecular weight

An In-Depth Technical Guide to 6-Ethoxy-2,3-difluorobenzoic acid: Molecular Properties, Synthesis, and Applications

Abstract

6-Ethoxy-2,3-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the fields of medicinal chemistry and agrochemical research. The strategic placement of two fluorine atoms on the benzene ring, combined with an ethoxy group, imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of 6-Ethoxy-2,3-difluorobenzoic acid, with a foundational focus on its molecular weight. We will delve into its core molecular identity, the critical role of molecular weight in research and development, prevalent synthetic pathways, analytical characterization techniques, key applications, and essential safety protocols. This document is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this versatile chemical intermediate.

Core Molecular Identity

The Significance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Difluorinated benzoic acids, such as the subject of this guide, are particularly valuable as their substitution patterns allow for fine-tuning of these properties, making them versatile precursors for creating complex and potent therapeutic agents and specialized chemicals.[1]

Definitive Identification of 6-Ethoxy-2,3-difluorobenzoic acid

Precise identification is paramount for experimental reproducibility and regulatory compliance. The fundamental properties of 6-Ethoxy-2,3-difluorobenzoic acid are summarized below.

| Property | Value | Source |

| Molecular Weight | 202.157 g/mol (often cited as 202.16 g/mol ) | [1] |

| Molecular Formula | C₉H₈F₂O₃ | [1] |

| IUPAC Name | 6-ethoxy-2,3-difluorobenzoic acid | PubChem |

| Canonical SMILES | CCOC1=C(C(=C(C=C1)F)F)C(=O)O | PubChem |

| InChI Key | LKUXFZWPJFDQGP-UHFFFAOYSA-N | PubChem |

| CAS Number | Not explicitly available in search results; researchers should verify with their supplier. A similar isomer, 3-ethoxy-2,4-difluorobenzoic acid, has the CAS number 1017779-88-2.[1] | [1] |

The Foundational Role of Molecular Weight

While seemingly a simple metric, the molecular weight of 202.157 g/mol is a critical parameter that underpins the entire experimental lifecycle of 6-Ethoxy-2,3-difluorobenzoic acid.

-

Stoichiometric Precision: In synthetic chemistry, all reaction calculations rely on the accurate molar mass of reactants. Whether performing a Suzuki cross-coupling, an amidation, or an esterification, precise knowledge of the molecular weight is essential for calculating molar equivalents, controlling reaction stoichiometry, and maximizing theoretical yield.

-

Analytical Verification: Mass spectrometry directly verifies the identity of a synthesized compound by measuring its mass-to-charge ratio. An experimental mass that matches the theoretical molecular weight is the primary confirmation that the target molecule has been successfully formed.

-

Physicochemical Predictions: Molecular weight is a key input for computational models that predict properties like solubility, lipophilicity (logP), and bioavailability, which are critical in the early stages of drug discovery.

Strategic Synthesis Pathways

The synthesis of 6-Ethoxy-2,3-difluorobenzoic acid can be approached through several strategic routes, with the choice often dictated by the availability of starting materials, desired scale, and purity requirements. The primary methods involve the construction and subsequent modification of the substituted benzene ring.

Caption: Generalized synthetic routes to 6-Ethoxy-2,3-difluorobenzoic acid.

Experimental Protocol: Oxidation of 2,3-Difluoro-6-ethoxybenzaldehyde

This protocol is a representative example based on methods used for structurally similar compounds.[1] The causality behind this choice is its often high conversion rate and amenability to scaling.

-

Dissolution: Dissolve the starting material, 2,3-difluoro-6-ethoxybenzaldehyde, in a suitable solvent system such as aqueous potassium hydroxide (KOH).

-

Temperature Control (Critical Step): Heat the reaction mixture to approximately 70°C. Maintaining a stable temperature is crucial to ensure a consistent reaction rate and prevent the formation of byproducts.

-

Oxidant Addition: Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂), dropwise to the heated solution. A controlled addition rate is vital to manage the exothermic nature of the oxidation and prevent runaway reactions.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Perform a liquid-liquid extraction to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Isolate the solid product by vacuum filtration.

-

-

Purification: Recrystallize the crude product from a suitable solvent system to achieve high purity (typically >99%).

Analytical Characterization and Quality Control

A multi-pronged analytical approach is required to confirm the identity, structure, and purity of the final product. Each technique provides a piece of a self-validating puzzle.

Caption: A self-validating workflow for analytical quality control.

-

Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight. High-resolution mass spectrometry (HRMS) should yield a mass measurement that corresponds to the molecular formula C₉H₈F₂O₃ with high accuracy, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the ethoxy group (a triplet and a quartet) and the aromatic protons, with their chemical shifts and coupling constants providing information about their positions on the ring.

-

¹³C NMR: Will show the correct number of carbon environments, including the carbonyl carbon of the carboxylic acid, the carbons of the ethoxy group, and the distinct aromatic carbons attached to hydrogen and fluorine.

-

¹⁹F NMR: Is essential for confirming the presence and environment of the two fluorine atoms.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A high-purity sample will show a single major peak, allowing for quantification of any residual starting materials or byproducts. Yields around 90% with purities exceeding 99% are achievable with optimized synthesis and purification methods.[1]

Applications in Research and Development

6-Ethoxy-2,3-difluorobenzoic acid is not an end product but a high-value intermediate. Its utility stems from the reactivity of its carboxylic acid group and the unique electronic properties conferred by the difluoro-ethoxy substitution pattern.

Caption: Role as a versatile precursor in synthetic chemistry.

Building Block for Complex Molecules

The compound is a key building block for synthesizing more complex fluorinated molecules for various applications.[1]

-

Medicinal Chemistry: It is investigated as a pharmaceutical intermediate in drug development.[1] Structurally similar difluorobenzoic acids are known intermediates in the synthesis of potent drugs like the bacterial cell division inhibitor PC190723.[1]

-

Agrochemical Chemistry: The strategic incorporation of fluorine is a common tactic in developing modern pesticides. Related structures are precursors to insecticides like Novaluron.[1]

Utility in Cross-Coupling Reactions

The electron-withdrawing nature of the fluorine atoms makes the aromatic ring suitable for transition-metal-catalyzed cross-coupling reactions. It is particularly useful in Suzuki reactions, which are fundamental for creating C-C bonds to form biaryl structures—a motif commonly found in pharmaceuticals and advanced organic materials.[1]

Safety, Handling, and Storage Protocols

Proper handling of fluorinated chemical intermediates is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact isomer was not retrieved, the following guidelines are based on protocols for closely related difluorobenzoic acids.[2][3][4]

Hazard Identification

Based on related compounds, 6-Ethoxy-2,3-difluorobenzoic acid should be handled as a substance that can cause skin and eye irritation.[5][6]

| Hazard Class | GHS Classification (Anticipated) |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) |

| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) |

| Target Organ Toxicity | Warning: May cause respiratory irritation (H335) |

Step-by-Step Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3]

-

Avoid Dust Generation: As a solid, care should be taken to avoid creating dust. Use procedures like gentle scooping rather than pouring, and if significant dust is possible, a dust respirator should be worn.[2]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[2]

-

Spill Response: In case of a spill, clean it up immediately using dry procedures to avoid generating dust. Place the spilled material into a clean, dry, sealed, and labeled container for proper disposal.[2]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

Disposal: Dispose of the chemical and its container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[4]

Conclusion

6-Ethoxy-2,3-difluorobenzoic acid is a specialized chemical intermediate whose value is defined by its precise molecular structure and properties. Its molecular weight of 202.157 g/mol is the starting point for all quantitative work, from synthesis to analysis. By understanding its synthetic origins, methods of characterization, and potential applications, researchers in drug discovery and materials science can effectively leverage this building block to construct novel and complex molecules with tailored functions. Adherence to rigorous safety and handling protocols is essential to ensure the responsible use of this valuable compound.

References

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 26, 2026, from [Link]

-

2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

(PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Cas 126674-77-9,2-AMINO-4,6-DIFLUOROBENZOIC ACID | lookchem. (n.d.). LookChem. Retrieved January 26, 2026, from [Link]

-

2,3-Difluorobenzoic acid - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

-

2,6-Difluorobenzoic acid 98 385-00-2. (n.d.). MilliporeSigma. Retrieved January 26, 2026, from [Link]

-

2,3-Difluorobenzoic acid - ScienceOpen. (n.d.). ScienceOpen. Retrieved January 26, 2026, from [Link]

Sources

- 1. 6-Ethoxy-2,3-difluorobenzoic acid|97%|RUO [benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

6-Ethoxy-2,3-difluorobenzoic acid stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 6-Ethoxy-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxy-2,3-difluorobenzoic acid is a fluorinated organic compound with potential applications in pharmaceutical and materials science. Understanding its chemical stability and establishing appropriate storage conditions are critical for maintaining its purity, integrity, and performance in research and development. This guide provides a comprehensive overview of the factors influencing the stability of 6-Ethoxy-2,3-difluorobenzoic acid, recommended storage protocols, and methodologies for stability assessment. Drawing upon established principles of organic chemistry and general guidance for related benzoic acid derivatives, this document serves as an essential resource for ensuring the long-term viability of this compound.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorination is a widely employed strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates.[1] The strong carbon-fluorine bond contributes to the overall robustness of organofluorine compounds.[2] 6-Ethoxy-2,3-difluorobenzoic acid, as a member of this class, possesses a unique combination of functional groups—a carboxylic acid, an ethoxy group, and a difluorinated aromatic ring—that make it a valuable building block in the synthesis of complex molecules. However, these same functional groups can also be susceptible to degradation under suboptimal conditions. This guide aims to provide a proactive approach to preserving the chemical integrity of 6-Ethoxy-2,3-difluorobenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of benzoic acid and related difluorobenzoic acids is presented in Table 1. While specific experimental data for 6-Ethoxy-2,3-difluorobenzoic acid is not widely available, these values for related compounds provide a useful reference point.

Table 1: Physicochemical Properties of Benzoic Acid and Difluorobenzoic Acid Analogs

| Property | 2,3-Difluorobenzoic acid | 2,6-Difluorobenzoic acid | Benzoic Acid |

| Molecular Formula | C₇H₄F₂O₂ | C₇H₄F₂O₂ | C₇H₆O₂ |

| Molecular Weight | 158.10 g/mol | 158.10 g/mol | 122.12 g/mol [3] |

| Melting Point | 163-165 °C | 157-161 °C | 122.4 °C[3] |

| Boiling Point | Not available | 77 °C at 13 mmHg | 249.2 °C[3] |

| Appearance | Solid | Solid | Solid[3] |

Potential Degradation Pathways

Based on the functional groups present in 6-Ethoxy-2,3-difluorobenzoic acid, several potential degradation pathways can be postulated. Understanding these pathways is crucial for designing effective storage strategies and stability-indicating analytical methods.

-

Decarboxylation: While generally stable, benzoic acids can undergo decarboxylation at elevated temperatures. The presence of electron-withdrawing fluorine atoms may influence the thermal stability of the carboxylic acid group.

-

Ether Hydrolysis: The ethoxy group could be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding phenol. This is a critical consideration if the compound is to be formulated in aqueous solutions.

-

Oxidation: The aromatic ring and the ethoxy group could be targets for oxidation, especially in the presence of strong oxidizing agents or upon exposure to light and air over extended periods.

Caption: Potential degradation pathways for 6-Ethoxy-2,3-difluorobenzoic acid.

Recommended Storage and Handling Conditions

To mitigate the risk of degradation and ensure the long-term stability of 6-Ethoxy-2,3-difluorobenzoic acid, the following storage and handling conditions are recommended. These are based on general best practices for benzoic acid derivatives.[3][4][5]

Table 2: Recommended Storage Conditions for 6-Ethoxy-2,3-difluorobenzoic acid

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[6][7][8] Some suppliers recommend room temperature, while others suggest <15°C. | Minimizes the rate of potential degradation reactions, such as decarboxylation. |

| Light | Store in a dark place, protected from light. | Prevents potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Reduces the risk of oxidative degradation. |

| Container | Use tightly sealed containers.[3][7][8][9] Lined metal or plastic containers are suitable.[6] | Prevents exposure to moisture and atmospheric contaminants. |

| Incompatibilities | Store away from strong oxidizing agents and strong bases.[4][5][8] | Avoids chemical reactions that could degrade the compound. |

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of dust.[7][9]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Framework for Stability Assessment

A comprehensive stability testing program is essential to definitively determine the shelf-life and optimal storage conditions for 6-Ethoxy-2,3-difluorobenzoic acid. The following experimental workflow outlines a robust approach.

Caption: A typical workflow for assessing the stability of a chemical compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is one that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Protocol:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation between the parent compound and any potential degradants.

-

Detection Wavelength: The UV detection wavelength should be set at the λmax of 6-Ethoxy-2,3-difluorobenzoic acid to ensure maximum sensitivity.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.

Protocol:

-

Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat.

-

Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat.

-

Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80°C).

-

Photolytic Degradation: Expose a solution of the compound to UV light.

-

Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.

Conclusion

References

- Apollo Scientific. (2023, July 5).

- Thermo Fisher Scientific. (2010, October 17).

- Thermo Fisher Scientific. (2010, October 17).

-

PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.

-

Eurofins. (n.d.). PFAS testing, Total Organic Fluorine (TOF), Total Fluorine (TF). Retrieved from [Link]

-

VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF)

-

ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

- Carl ROTH. (n.d.).

-

Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]

- TCI Chemicals. (2025, June 25).

- National Institutes of Health. (2021, October 29). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule.

- Redox. (2022, November 14).

- ScienceLab.com. (2005, October 10).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sustainabilityservices.eurofins.com [sustainabilityservices.eurofins.com]

- 3. home.miracosta.edu [home.miracosta.edu]

- 4. nj.gov [nj.gov]

- 5. ehs.com [ehs.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Ethoxy-2,3-difluorobenzoic acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethoxy-2,3-difluorobenzoic acid. This document is designed to help you identify and mitigate the formation of common side products, ensuring the desired purity and yield of your target molecule.

Troubleshooting Guide: Side Product Identification and Mitigation

The synthesis of 6-Ethoxy-2,3-difluorobenzoic acid, a valuable building block in medicinal chemistry, can be prone to the formation of several side products. This guide addresses the most common issues encountered during its synthesis, providing insights into their formation, identification, and prevention.

Q1: My reaction seems incomplete, and I've isolated a significant amount of my starting material, 1-Ethoxy-2,3-difluorobenzene. What could be the cause?

A1: Incomplete conversion is a frequent challenge. The primary causes are often related to reaction conditions and reagent stoichiometry.

Plausible Causes:

-

Insufficient Reagent: In syntheses involving ortho-lithiation followed by carboxylation, an insufficient amount of the organolithium reagent (e.g., n-BuLi or LDA) will result in unreacted starting material. Similarly, in a formylation-oxidation route, incomplete formylation will carry the starting material through to the final step.

-

Low Reaction Temperature: While low temperatures are often necessary to control selectivity, particularly in ortho-lithiation reactions, they can also slow down the reaction rate to the point of incomplete conversion if the reaction time is not sufficiently long.

-

Poor Reagent Quality: Organolithium reagents are sensitive to moisture and air. If the reagent has degraded, its effective concentration will be lower than stated, leading to incomplete reaction.

Troubleshooting and Solutions:

-

Reagent Titration: Always titrate your organolithium reagents before use to determine their exact molarity.

-

Optimize Reaction Time and Temperature: If you observe a significant amount of starting material, consider increasing the reaction time or slowly warming the reaction to a slightly higher temperature towards the end of the addition of the electrophile (e.g., dry ice for carboxylation).

-

Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium reagent.

Identification of 1-Ethoxy-2,3-difluorobenzene:

This non-polar impurity can be readily identified by:

-

TLC: It will have a higher Rf value compared to the polar benzoic acid product.

-

HPLC: It will have a longer retention time on a reverse-phase column.[1]

-

1H NMR: Look for the characteristic signals of the ethoxy group (a quartet around 4.1 ppm and a triplet around 1.4 ppm) and the aromatic protons without the presence of a carboxylic acid proton.

Q2: I've observed a more polar impurity in my final product. Could it be 6-Hydroxy-2,3-difluorobenzoic acid?

A2: Yes, the formation of the corresponding phenol is a common side reaction, typically due to the hydrolysis of the ethoxy group.

Plausible Causes:

-

Acidic Work-up: Strong acidic conditions during the reaction work-up can lead to the cleavage of the ether linkage.[2][3][4]

-

High Reaction Temperatures: Prolonged heating, especially in the presence of acidic or basic reagents, can promote ether hydrolysis.

Troubleshooting and Solutions:

-

Milder Work-up Conditions: Use a weaker acid for neutralization or perform the acidification at a lower temperature.

-

Temperature Control: Avoid excessive heating during the reaction and work-up steps.

-

Protective Group Strategy: If hydrolysis is a persistent issue, consider using a more robust ether protecting group, although this would add steps to your synthesis.

Identification of 6-Hydroxy-2,3-difluorobenzoic acid:

-

HPLC-MS: This is the most effective method for identifying this impurity. The mass spectrum will show a molecular ion corresponding to the loss of an ethyl group (M-28) compared to the desired product.

-

1H NMR: The spectrum will show a broad singlet for the phenolic hydroxyl group, and the signals for the ethoxy group will be absent. The chemical shifts of the aromatic protons will also be affected by the change from an ethoxy to a hydroxyl group.

Q3: My yield is low, and I've identified 1-Ethoxy-2,3-difluorobenzene as a byproduct, even with what appears to be full conversion of the intermediate. What is happening?

A3: This scenario strongly suggests that decarboxylation is occurring, either during the reaction or the work-up.

Plausible Causes:

-

Elevated Temperatures: Benzoic acids, particularly those with electron-donating groups, can undergo decarboxylation at high temperatures.[5][6] The presence of copper salts can lower the temperature required for this process.[6]

-

Acidic Conditions at High Temperatures: Heating in the presence of strong acids can facilitate the loss of carbon dioxide.[5][7]

Troubleshooting and Solutions:

-

Temperature Management: Maintain the lowest possible temperature throughout the synthesis and purification steps. Avoid prolonged heating.

-

Neutralization Before Distillation: If performing a distillation to remove solvents, ensure the reaction mixture is neutralized to prevent acid-catalyzed decarboxylation.

-

Purification Method: Opt for non-thermal purification methods like recrystallization over distillation where possible.

Identification of the Decarboxylation Product:

The decarboxylation product is the starting material, 1-Ethoxy-2,3-difluorobenzene. Refer to Q1 for identification methods.

Q4: My analytical data (HPLC, NMR) suggests the presence of an isomeric impurity. How can I determine its structure and prevent its formation?

A4: The formation of positional isomers is a classic challenge in aromatic chemistry, governed by the directing effects of the substituents on the benzene ring.

Plausible Causes and Regioselectivity:

-

Directing Effects: The ethoxy group is a strong ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing.[8][9][10][11][12]

-

In an ortho-lithiation route, the ethoxy group is a potent directing group, favoring lithiation at the C6 position. However, some lithiation may occur at the C4 position, leading to the formation of 4-Ethoxy-2,3-difluorobenzoic acid after carboxylation.

-

In an electrophilic formylation (e.g., Vilsmeier-Haack) route, the strong activating and ortho-, para-directing nature of the ethoxy group will primarily direct the formyl group to the C6 position. However, some substitution at the C4 position is possible, which upon oxidation would yield the 4-ethoxy isomer.[13][14][15]

-

Troubleshooting and Solutions:

-

Optimize Reaction Conditions for Regioselectivity:

-

For ortho-lithiation, use a bulky base like lithium diisopropylamide (LDA) which can enhance selectivity for the less sterically hindered ortho position. Lowering the temperature can also improve regioselectivity.

-

For formylation, the choice of Lewis acid and reaction conditions can influence the isomer ratio. Milder conditions may favor the thermodynamically more stable product.

-

-

Purification:

Identification of Positional Isomers:

-

HPLC-MS: Isomers will have the same mass but may have different retention times.[20][21][22]

-

NMR Spectroscopy: 1H and 19F NMR are invaluable. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for each isomer. 2D NMR techniques like COSY and NOESY can help elucidate the exact connectivity and spatial relationships of the substituents.

Synthetic Pathways and Side Product Formation

The following diagrams illustrate the likely synthetic routes to 6-Ethoxy-2,3-difluorobenzoic acid and the points at which key side products can form.

Caption: Ortho-lithiation/carboxylation pathway and potential side products.

Caption: Formylation/oxidation pathway and potential side products.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing 6-Ethoxy-2,3-difluorobenzoic acid?

A: The ideal solvent will depend on the specific impurities you are trying to remove. A good starting point for benzoic acids is often a mixed solvent system, such as ethanol/water or toluene.[19] The principle is to find a solvent in which the desired product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble at all temperatures.[7]

Q: Can I use 19F NMR to assess the purity of my product?

A: Absolutely. 19F NMR is a very powerful technique for analyzing fluorinated compounds. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. You will be able to distinguish between your desired product and any positional isomers or other fluorine-containing impurities.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. If you are using an ortho-lithiation route, organolithium reagents like n-BuLi are pyrophoric and react violently with water. All manipulations must be carried out under a dry, inert atmosphere. Formylation reagents like phosphorus oxychloride are corrosive and moisture-sensitive. Always consult the safety data sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Summary of Potential Side Products and their Characteristics

| Side Product | Formation Pathway | Identification | Mitigation Strategies |

| 1-Ethoxy-2,3-difluorobenzene | Incomplete reaction, Decarboxylation | Higher Rf on TLC, Longer retention on RP-HPLC[1], Absence of COOH proton in 1H NMR | Ensure complete reaction, Avoid high temperatures |

| 6-Hydroxy-2,3-difluorobenzoic acid | Hydrolysis of ethoxy group | Lower M.W. in MS, Absence of ethoxy signals in 1H NMR | Milder work-up conditions, Temperature control |

| 4-Ethoxy-2,3-difluorobenzoic acid | Non-regioselective lithiation or formylation | Same M.W., different retention time in HPLC, Different coupling patterns in NMR | Optimize reaction conditions for selectivity, Purification by recrystallization or chromatography |

| Di-substituted products | Over-reaction during formylation | Higher M.W. in MS, More complex NMR spectra | Control stoichiometry of reagents |

This guide is intended to provide a starting point for troubleshooting common issues in the synthesis of 6-Ethoxy-2,3-difluorobenzoic acid. Successful organic synthesis often requires careful optimization of reaction conditions and thorough characterization of the products.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Rakib, M. A. (2016). Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link]

-

Wikipedia. (2023). Electrophilic aromatic directing groups. In Wikipedia. Available at: [Link]

-

Sun, X., & Ritter, T. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. Angewandte Chemie International Edition, 60(17), 9239-9243. Available at: [Link]

-

Zarębski, J., et al. (2018). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1572, 33-41. Available at: [Link]

-

Serio, M. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 655-662. Available at: [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Available at: [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

-

Sun, X., & Ritter, T. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. ResearchGate. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Wang, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(4), 2098–2106. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

SIELC Technologies. (2018, May 16). 1-Ethoxy-2,3-Difluorobenzene. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

-

Clegg, W., et al. (2006). 2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 12), o5502–o5503. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

MDPI. (2021, October 26). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6527. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

- Google Patents. (n.d.). EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids.

-

Wikipedia. (2023). Ether cleavage. In Wikipedia. Available at: [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

-

Zhang, X., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24015. Available at: [Link]

-

The Organic Chemistry Tutor. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. Available at: [Link]

-

Gao, K., et al. (2022). Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment. Toxics, 10(10), 569. Available at: [Link]

-

All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Available at: [Link]

-

Al-Zaydi, K. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Available at: [Link]

-

Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid? Available at: [Link]

-

Patel, H. P., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(8), 2936-2946. Available at: [Link]

-

Li, X. (2003). Directed (ortho) Metallation. Available at: [Link]

-

Patel, H. P., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity. International Journal of Industrial Chemistry, 4(1), 22. Available at: [Link]

-

Kinoshita, A., et al. (2024). Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. Journal of Chromatography B, 1233, 124021. Available at: [Link]

-

Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. Available at: [Link]

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. Available at: [Link]

Sources

- 1. 1-Ethoxy-2,3-Difluorobenzene | SIELC Technologies [sielc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ether cleavage - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 16. westfield.ma.edu [westfield.ma.edu]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. m.youtube.com [m.youtube.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. researchgate.net [researchgate.net]

- 21. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization [mdpi.com]

- 22. Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment - PMC [pmc.ncbi.nlm.nih.gov]

preventing byproduct formation in 6-Ethoxy-2,3-difluorobenzoic acid reactions

A Guide to Preventing Byproduct Formation in Synthetic Reactions

Welcome to the Technical Support Center for 6-Ethoxy-2,3-difluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated benzoic acid derivative in their synthetic workflows. As Senior Application Scientists, we have compiled this guide to address common challenges and provide practical, field-proven solutions to minimize byproduct formation and optimize your reaction outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your reactions with 6-Ethoxy-2,3-difluorobenzoic acid in a question-and-answer format.

Amide Coupling Reactions

Question 1: My amide coupling reaction with 6-Ethoxy-2,3-difluorobenzoic acid is resulting in a low yield and multiple spots on my TLC. What are the likely byproducts and how can I improve the reaction?

Answer:

Low yields and the presence of multiple byproducts in amide coupling reactions with 6-Ethoxy-2,3-difluorobenzoic acid are common challenges, often stemming from the electronic nature of the starting material and the choice of coupling reagents. The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the carboxylate, making activation and subsequent reaction with the amine more difficult.

Potential Byproducts and Their Causes:

-

Anhydride Formation: The activated carboxylic acid intermediate can react with another molecule of 6-Ethoxy-2,3-difluorobenzoic acid to form the corresponding anhydride. This is more likely to occur if the amine is not sufficiently reactive or is present in a substoichiometric amount.

-

N-acylurea Formation: When using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.

-

Racemization: If you are coupling with a chiral amine, the use of certain coupling reagents and bases can lead to epimerization at the stereocenter.

-

Unreacted Starting Material: Inefficient activation of the carboxylic acid or a poorly nucleophilic amine can lead to significant amounts of unreacted 6-Ethoxy-2,3-difluorobenzoic acid remaining in the reaction mixture.

Strategies for Optimization:

-

Choice of Coupling Reagent: For electron-deficient benzoic acids, stronger coupling reagents are often required. Consider using uronium or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[1] These reagents are known to be highly efficient and can minimize side reactions.[1]

-

Use of Additives: When using carbodiimides like EDC, the addition of Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is crucial.[2] These additives act as activating agents by forming an active ester intermediate, which is more reactive towards the amine and less prone to side reactions like N-acylurea formation and racemization.

-

Reaction Conditions:

-

Solvent: Use an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM). DMF is often preferred for its ability to dissolve a wide range of reactants.

-

Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically used to neutralize the hexafluorophosphate or tetrafluoroborate salts of the coupling reagents and to deprotonate the carboxylic acid.

-

Temperature: Running the reaction at 0°C initially and then allowing it to warm to room temperature can help to control the reaction rate and minimize side reactions.

-

-

Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine can often improve yields. This ensures that the active ester is formed before the amine is introduced, minimizing the chance of side reactions involving the amine and the coupling reagent.

Question 2: I am using DCC as a coupling reagent and am having trouble removing the dicyclohexylurea (DCU) byproduct. What is the best way to purify my product?

Answer:

The formation of dicyclohexylurea (DCU) is a common issue when using Dicyclohexylcarbodiimide (DCC) as a coupling reagent. DCU is often insoluble in many common organic solvents, which can be advantageous for its removal but can also lead to co-precipitation with the desired product.

Purification Strategies for DCU Removal:

-

Filtration: The most straightforward method is to filter the reaction mixture. Since DCU is often insoluble in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), it can be removed by filtration. However, if your product is also a solid, this can be challenging.

-

Solvent Selection for Precipitation/Washing:

-

After the reaction is complete, you can try to dissolve the crude product in a solvent in which your desired amide is soluble, but DCU is not. Chloroform or hot ethyl acetate can sometimes be effective.

-

Alternatively, you can wash the crude solid with a solvent that dissolves DCU but not your product. Acetic acid is sometimes used for this purpose, followed by washing with water to remove the acid.

-

-

Chromatography: If filtration and washing are not effective, flash column chromatography is a reliable method for separating your amide from DCU. A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point.

Recommendation: To avoid the challenges associated with DCU removal, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[3][4]

Esterification Reactions

Question 3: I am attempting a Fischer esterification of 6-Ethoxy-2,3-difluorobenzoic acid with ethanol and a catalytic amount of sulfuric acid, but the reaction is slow and does not go to completion. How can I drive the reaction forward?

Answer:

Fischer esterification is an equilibrium-limited reaction, and for sterically hindered or electron-deficient benzoic acids like 6-Ethoxy-2,3-difluorobenzoic acid, reaching completion can be challenging under standard conditions.[5]

Strategies to Improve Fischer Esterification Yields:

-

Removal of Water: The formation of water as a byproduct drives the equilibrium back towards the starting materials. Removing water as it is formed will push the reaction to completion. This can be achieved by:

-

Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a classic and effective method.

-

Use of a Drying Agent: Incorporating a drying agent that is stable to acidic conditions, such as molecular sieves, directly into the reaction mixture can also be effective.

-

-

Use of Excess Alcohol: Employing the alcohol as the solvent (if feasible) will shift the equilibrium towards the product side according to Le Chatelier's principle.

-

Microwave-Assisted Synthesis: Sealed-vessel microwave synthesis can significantly accelerate the reaction by allowing for temperatures above the boiling point of the solvent, leading to higher yields in shorter reaction times.[5][6][7][8]

-

Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods:

-

Reaction with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a base (e.g., sodium or potassium carbonate) and then react it with an alkyl halide (e.g., ethyl iodide or bromide).

-

Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to form an ester from a carboxylic acid and an alcohol under mild, neutral conditions.[9] However, be aware that the byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can be challenging to remove.[9][10]

-

General Issues

Question 4: I am concerned about the potential for decarboxylation of 6-Ethoxy-2,3-difluorobenzoic acid during my reaction. Under what conditions is this most likely to occur, and how can I prevent it?

Answer:

Decarboxylation of benzoic acids can occur under harsh conditions, particularly at high temperatures and in the presence of strong acids or bases. While 6-Ethoxy-2,3-difluorobenzoic acid is relatively stable, prolonged heating in acidic media can promote this side reaction.

Conditions Favoring Decarboxylation:

-

High Temperatures: Thermal decarboxylation can occur, especially if the reaction is heated for extended periods.

-

Strongly Acidic Conditions: Acid-catalyzed decarboxylation can proceed through protonation of the aromatic ring, which facilitates the cleavage of the C-C bond to the carboxyl group.

Preventive Measures:

-

Temperature Control: Whenever possible, run your reactions at the lowest effective temperature. Avoid prolonged heating at high temperatures.

-

pH Control: If your reaction allows, try to maintain a neutral or mildly basic pH. If acidic conditions are required, use the mildest acid catalyst possible and for the shortest duration necessary.

-

Choice of Reagents: For reactions like amide coupling, using modern coupling reagents that operate under mild, near-neutral conditions (e.g., HATU, HBTU) can significantly reduce the risk of decarboxylation compared to methods requiring harsh acidic or basic conditions.

Question 5: Is the ethoxy group on the aromatic ring susceptible to cleavage during my reactions?

Answer:

The ethoxy group in 6-Ethoxy-2,3-difluorobenzoic acid is an ether linkage and is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, particularly in the presence of Lewis acids or strong protic acids like HBr or HI, often at elevated temperatures.

Conditions to Avoid for Ethoxy Group Stability:

-

Strong Protic Acids at High Temperatures: Avoid prolonged heating with strong acids like HBr, HI, or concentrated sulfuric acid.

-

Strong Lewis Acids: Reagents like boron tribromide (BBr3) are specifically used for the cleavage of aryl ethers and should be avoided unless this transformation is intended.

Recommendations:

-

Most standard amide coupling and esterification conditions (e.g., using HATU, EDC/HOBt, or Fischer esterification with catalytic sulfuric acid at moderate temperatures) are unlikely to cleave the ethoxy group.

-

Always monitor your reactions by TLC or LC-MS to check for the formation of the corresponding phenol byproduct, especially if you are using strongly acidic conditions or high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 6-Ethoxy-2,3-difluorobenzoic acid?

A1: 6-Ethoxy-2,3-difluorobenzoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

Q2: What analytical techniques are best for monitoring the progress of reactions involving 6-Ethoxy-2,3-difluorobenzoic acid and for characterizing the products and byproducts?

A2: A combination of techniques is recommended:

-

Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress. A typical mobile phase would be a mixture of hexanes and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and to resolve closely related byproducts.[11] A C18 column with a mobile phase of acetonitrile and water is a good starting point.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of products and byproducts, which is invaluable for troubleshooting.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation of the final product and for identifying byproducts.[11] The characteristic signals of the ethoxy group and the splitting patterns due to the fluorine atoms provide a wealth of structural information.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for analyzing more volatile derivatives, such as esters.

Q3: Are there any specific safety precautions I should take when working with 6-Ethoxy-2,3-difluorobenzoic acid and the reagents used in its reactions?

A3: Yes, standard laboratory safety practices should always be followed. This includes:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Many of the coupling reagents and their byproducts can be irritants or sensitizers, so direct contact should be avoided.

-

Consult the Safety Data Sheet (SDS) for 6-Ethoxy-2,3-difluorobenzoic acid and all other reagents before starting any experiment.

Experimental Protocols

Protocol 1: High-Yield Amide Coupling using HATU

This protocol is recommended for coupling 6-Ethoxy-2,3-difluorobenzoic acid with a primary or secondary amine, especially when dealing with less reactive or sterically hindered amines.

Materials:

-

6-Ethoxy-2,3-difluorobenzoic acid

-

Amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 6-Ethoxy-2,3-difluorobenzoic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Efficient Esterification using the Mitsunobu Reaction

This protocol is useful for esterifying 6-Ethoxy-2,3-difluorobenzoic acid under mild, neutral conditions, particularly with primary or secondary alcohols.

Materials:

-

6-Ethoxy-2,3-difluorobenzoic acid

-

Alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a dry, inert atmosphere, dissolve 6-Ethoxy-2,3-difluorobenzoic acid (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to remove the triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproducts.

Data Summary Table

| Reaction Type | Common Byproducts | Recommended Reagent(s) | Key Optimization Strategies |

| Amide Coupling | Anhydride, N-acylurea | HATU, HBTU, PyBOP, EDC/HOBt | Pre-activation of carboxylic acid, use of additives (HOBt/HOAt), anhydrous conditions |

| Esterification | Unreacted starting material | Sulfuric acid (catalytic), PPh₃/DIAD (Mitsunobu) | Removal of water (Fischer), use of excess alcohol, mild conditions (Mitsunobu) |

| General | Decarboxylation product, Phenol (from ethoxy cleavage) | N/A | Careful temperature and pH control, avoidance of strong acids/bases and high temperatures |

Visualizing Reaction Pathways

Amide Coupling with HATU

Caption: Workflow for high-yield amide synthesis using HATU.

Potential Byproduct Pathways in Amide Coupling

Caption: Competing reaction pathways in amide synthesis.

References

-

El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

ResearchGate. How should I purify a complex, polar, amide reaction mixture?. [Link]

-

Reddy, K. L., & Kumar, Y. K. (2006). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 47(42), 7469-7472. [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

-

Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1988). A potent, enantioselective inhibitor of human leukocyte elastase. Journal of the American Chemical Society, 110(19), 6487-6491. [Link]

-

Wipf, P., & Venkatraman, S. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols. The Journal of Organic Chemistry, 61(23), 8004-8005. [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

- Google Patents.

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

-

ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]

-

Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

-

ResearchGate. Mechanism of mixed anhydride coupling reaction. [Link]

-

Hughes, D. L., & Reamer, R. A. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

-

ResearchGate. Mitsunobu esterification using 36 or 37 and DEAD or 41. [Link]

-

Reddit. HATU coupling - what's the best order?. [Link]

-

Semantic Scholar. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

Organic Syntheses. ACID ANHYDRIDES. [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

Aapptec. Coupling Reagents. [Link]

-

Wikipedia. HATU. [Link]

-

South Dakota State University Open PRAIRIE. Advanced Analytical Techniques for the Analysis of Toxic Inhaled Agent Exposure and Pharmacokinetic Investigation. [Link]

-

ACS. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

-

ScholarWorks @ UTRGV. Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. [Link]

-

Organic Syntheses. A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academicpublishers.org [academicpublishers.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 6-Ethoxy-2,3-difluorobenzoic acid|97%|RUO [benchchem.com]

Technical Support Center: Optimizing Recrystallization of 6-Ethoxy-2,3-difluorobenzoic acid

This technical guide is designed for researchers, medicinal chemists, and process development scientists working with 6-Ethoxy-2,3-difluorobenzoic acid. Recrystallization is a powerful purification technique, but its success is critically dependent on the selection of an appropriate solvent system.[1][2][3] This document provides a structured approach to solvent selection, troubleshooting common issues, and answering frequently asked questions to ensure you can achieve the highest purity for your compound.

Section 1: Physicochemical Profile of 6-Ethoxy-2,3-difluorobenzoic acid

Understanding the structural and physical properties of the target molecule is the cornerstone of logical solvent selection. The "like dissolves like" principle is a useful heuristic, but a deeper look at the functional groups provides more actionable insights.[4]

Key Structural Features:

-

Carboxylic Acid (-COOH): This polar, protic group is a hydrogen bond donor and acceptor, suggesting solubility in polar solvents like alcohols and water.

-

Aromatic Ring: The benzene core is nonpolar and will interact favorably with other aromatic solvents or nonpolar aliphatic hydrocarbons.

-

Difluoro Substituents (-F): The highly electronegative fluorine atoms withdraw electron density from the ring, influencing its electronic properties and intermolecular interactions.

-

Ethoxy Group (-OCH₂CH₃): This group adds some nonpolar character and can act as a hydrogen bond acceptor.

Based on these features and data from similar compounds, we can establish a working profile.

Table 1: Physicochemical Properties of 6-Ethoxy-2,3-difluorobenzoic acid and Analogs

| Property | 6-Ethoxy-2,3-difluorobenzoic acid | 2,3-Difluorobenzoic acid (Analog) | 3-Ethoxy-2,4-difluorobenzoic acid (Analog) |

|---|---|---|---|

| Molecular Formula | C₉H₈F₂O₃[5] | C₇H₄F₂O₂ | C₉H₈F₂O₃[6] |

| Molecular Weight | 202.16 g/mol [5] | 158.10 g/mol | 202.16 g/mol |

| Melting Point (°C) | Not published; estimated 130-170°C | 163-165 °C | 130.5-139.5 °C[6] |

| Key Solubility Drivers | Hydrogen bonding (acid), nonpolar regions (ring, ethoxy) | Hydrogen bonding (acid), aromatic ring | Hydrogen bonding (acid), nonpolar regions (ring, ethoxy) |

Section 2: Experimental Protocol for Optimal Solvent Screening

A systematic, small-scale screening experiment is the most reliable method for identifying the ideal recrystallization solvent. This protocol is designed to efficiently test multiple candidates using a minimal amount of your valuable compound.

Solvent Screening Workflow

Caption: Workflow for systematic solvent screening.

Step-by-Step Methodology

-

Preparation: Arrange a series of small test tubes, each containing approximately 20-30 mg of crude 6-Ethoxy-2,3-difluorobenzoic acid.

-

Solvent Selection: Choose a range of solvents with varying polarities. A good starting list is provided in Table 2.

-

Room Temperature Test: To each tube, add a candidate solvent dropwise (approx. 0.5 mL). Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable for recrystallization.[2]

-

Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath until the solvent boils gently. Continue adding small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used. If a large volume of solvent is required, it may not be ideal.

-

Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. A successful solvent will show the formation of crystals. After reaching room temperature, place the tube in an ice-water bath for 10-15 minutes to maximize crystal yield.

-

Evaluation: Assess the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid, leaving the supernatant liquid relatively clear.

Table 2: Suggested Solvents for Screening

| Solvent | Boiling Point (°C)[7] | Polarity | Rationale for Inclusion |

|---|---|---|---|

| Water | 100 | High | May work due to the carboxylic acid, but likely low solubility. |

| Ethanol | 78 | High (Protic) | Excellent starting point; balances polarity for the acid with nonpolar character for the ring. |

| Isopropanol | 82 | Medium (Protic) | Similar to ethanol, slightly less polar. |

| Ethyl Acetate | 77 | Medium | Apolar ester group can solvate the molecule well. Often used in a mixed system. |